Etravirine-13C3 Stable Isotope: A Technical Guide for Researchers and Drug Development Professionals
Etravirine-13C3 Stable Isotope: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of the Etravirine-13C3 stable isotope, designed for researchers, scientists, and drug development professionals. It delves into the fundamental properties of Etravirine, the critical role of stable isotope labeling in modern analytical methodologies, and the specific applications of Etravirine-13C3 as a robust internal standard in quantitative analysis.
Introduction to Etravirine: A Second-Generation NNRTI
Etravirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2][3] Unlike first-generation NNRTIs, Etravirine exhibits a higher genetic barrier to resistance, making it effective against HIV-1 strains that have developed resistance to other drugs in its class.[2][4] Its unique molecular flexibility allows it to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, maintaining its inhibitory activity even in the presence of mutations that confer resistance to other NNRTIs.[2]
Mechanism of Action
Etravirine functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Caption: Mechanism of Etravirine's inhibition of HIV-1 reverse transcriptase.
Pharmacokinetic Profile
Etravirine is characterized by its high plasma protein binding and is primarily metabolized by the cytochrome P450 system, specifically enzymes CYP3A4, CYP2C9, and CYP2C19.[5] Its pharmacokinetic properties necessitate careful consideration of drug-drug interactions when co-administered with other therapeutic agents.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | Increased with food | [2] |
| Protein Binding | >99% | [5] |
| Metabolism | Hepatic (CYP3A4, CYP2C9, CYP2C19) | [4][5] |
| Elimination Half-life | Approximately 41 hours | [5] |
| Excretion | Primarily fecal | [5] |
The Role of Stable Isotope Labeling in Quantitative Bioanalysis
In drug development and clinical research, accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust and reliable LC-MS/MS-based bioanalytical methods.
A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., 13C for 12C, 2H for 1H, 15N for 14N). The key principle is that the SIL internal standard is chemically identical to the analyte and thus exhibits the same physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. However, it is distinguishable by its higher mass in the mass spectrometer.
By adding a known amount of the SIL internal standard to each sample at the beginning of the analytical process, it co-processes with the analyte, compensating for any variability in sample preparation and matrix effects. This ensures a highly accurate and precise quantification of the analyte.
Etravirine-13C3: A High-Fidelity Internal Standard
Etravirine-13C3 is a stable isotope-labeled form of Etravirine, specifically designed for use as an internal standard in the quantitative analysis of Etravirine in biological samples.
| Property | Value | Source |
| Chemical Name | 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl-4,5,6-13C3]oxy]-3,5-dimethyl-benzonitrile | |
| Molecular Formula | C₁₇¹³C₃H₁₅BrN₆O | |
| Molecular Weight | 438.25 g/mol | |
| CAS Number | 1189671-48-4 |
Rationale for the 13C Labeling Position
The strategic placement of the three 13C atoms on the pyrimidine ring (positions 4, 5, and 6) is a critical aspect of the design of Etravirine-13C3. This core heterocyclic structure is metabolically stable and less likely to undergo chemical modification or fragmentation during the analytical process. Placing the isotopic labels on this stable core ensures that the mass difference between the analyte and the internal standard is maintained throughout sample preparation and analysis, a fundamental requirement for a reliable internal standard.
Caption: Rationale for the placement of 13C labels on the pyrimidine ring of Etravirine.
Synthesis of Etravirine-13C3: A Conceptual Overview
While a detailed, step-by-step synthesis protocol for Etravirine-13C3 is not publicly available, a likely synthetic route would involve the use of a 13C-labeled precursor for the pyrimidine ring. A plausible starting material would be 13C-labeled barbituric acid, which can be converted to 13C-labeled 2,4,6-trichloropyrimidine.[6][7] This labeled intermediate can then be incorporated into the overall synthesis of Etravirine, following established synthetic pathways.
Caption: Conceptual synthetic pathway for Etravirine-13C3.
Application of Etravirine-13C3 in a Validated LC-MS/MS Bioanalytical Method
The following section outlines a representative, field-proven protocol for the quantification of Etravirine in a biological matrix (e.g., plasma) using Etravirine-13C3 as an internal standard. This protocol is based on established methods for Etravirine analysis and best practices for bioanalytical method validation.[8]
Experimental Protocol
4.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of Etravirine-13C3 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.1.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Etravirine from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Etravirine | Precursor Ion (m/z): 435.9 -> Product Ion (m/z): 163.6 |
| Etravirine-13C3 | Precursor Ion (m/z): 439.0 -> Product Ion (m/z): 166.6 (projected) |
Note: The projected MRM transition for Etravirine-13C3 is based on a +3 Da mass shift in a stable fragment containing the pyrimidine ring. The exact product ion should be confirmed by direct infusion of the Etravirine-13C3 standard.
Method Validation: A Self-Validating System
A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The use of Etravirine-13C3 as an internal standard is integral to achieving the required levels of accuracy and precision.
4.2.1. Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
The consistent co-elution and identical behavior of Etravirine-13C3 with the native Etravirine ensure that any variations introduced during the analytical workflow are compensated for, leading to a self-validating system for each sample analysis.
Caption: A typical bioanalytical workflow and key validation parameters.
Conclusion
Etravirine-13C3 is an indispensable tool for researchers and drug development professionals working with Etravirine. Its design, with stable isotopes strategically placed on the core pyrimidine ring, ensures its fidelity as an internal standard. The use of Etravirine-13C3 in validated LC-MS/MS bioanalytical methods allows for the highly accurate and precise quantification of Etravirine in complex biological matrices, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. This guide provides a foundational understanding of the principles and applications of Etravirine-13C3, empowering scientists to develop and implement robust analytical methodologies.
References
- Process for the preparation of 2,4,6-trichloropyrimidine. Google Patents.
- Process for preparing 2,4,6-trichloropyrimidine. Google Patents.
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health. URL: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE TABLETS BY RP-HPLC. International Journal of Research in Pharmaceutical and Nano Sciences. URL: [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. URL: [Link]
-
Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. FAO AGRIS. URL: [Link]
-
LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. National Institutes of Health. URL: [Link]
-
High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. PubMed. URL: [Link]
-
Etravirine | C20H15BrN6O | CID 193962. PubChem. URL: [Link]
-
Etravirine: a second-generation nonnucleoside reverse transcriptase inhibitor (NNRTI) active against NNRTI-resistant strains of HIV. PubMed. URL: [Link]
- Catalytic synthesis method of p-aminobenzonitrile. Google Patents.
-
Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology. URL: [Link]
-
Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. National Institutes of Health. URL: [Link]
-
Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. PubMed Central. URL: [Link]
-
Q3 product ion-scan of etravirine and proposed fragmentation routes. ResearchGate. URL: [Link]
-
Etravirine for the treatment of HIV infection. PubMed. URL: [Link]
- process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.
-
Products. Shimadzu Chemistry & Diagnostics. URL: [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. URL: [Link]
-
Clinical LC-MS/MS Systems: Analytical Capabilities. Waters Corporation. URL: [Link]
-
Experimental data of co-crystals of Etravirine and L-tartaric acid. National Institutes of Health. URL: [Link]
-
development and validation of stability – indicating hptlc method for determination of etravirine hcl. Jetir.Org. URL: [Link]
-
Toronto Research Chemicals. ChemBuyersGuide.com, Inc. URL: [Link]
-
Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. Asian Journal of Biomedical and Pharmaceutical Sciences. URL: [Link]
Sources
- 1. High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etravirine: a second-generation nonnucleoside reverse transcriptase inhibitor (NNRTI) active against NNRTI-resistant strains of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etravirine for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 8. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
